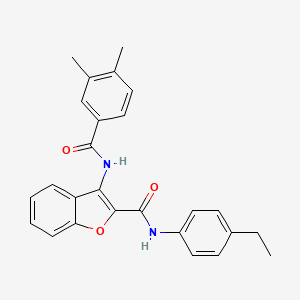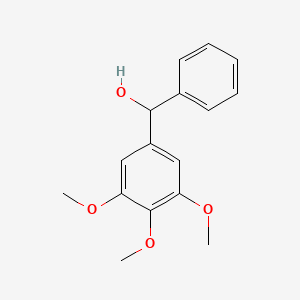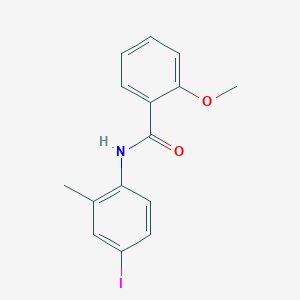
3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3,4-dimethylbenzamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide" is a benzofuran derivative with potential biological significance. Benzofuran and its derivatives are known for their diverse biological activities and are often explored for their medicinal properties. The compound is structurally related to benzamides and benzofurans, which have been studied for various biological applications, including mitosis inhibition and antimicrobial activities .
Synthesis Analysis
The synthesis of benzofuran derivatives can involve various starting materials and reagents. For instance, N,N-dimethylbenzo[b]furan-2-carbothioamides were prepared from corresponding carboxamides and then cyclometallated with palladium(II), ruthenium(II), and rhodium(III) . Similarly, substituted benzamides have been synthesized using different precursors, such as 4-aminophenazone, to yield compounds with potential biological applications . Although the exact synthesis route for "this compound" is not detailed in the provided papers, these examples give insight into the possible synthetic strategies that could be employed.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is crucial for their biological activity. The presence of substituents on the benzofuran ring, such as dimethylbenzamido and ethylphenyl groups, can significantly influence the compound's properties and interactions with biological targets. The cyclometallation of benzofuran derivatives, as seen with N,N-dimethylbenzo[b]furan-2-carbothioamides, indicates the potential for complex formation and the importance of the position of substituents on the ring .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including cyclometallation, as demonstrated by the reaction of N,N-dimethylbenzo[b]furan-2-carbothioamides with different metal centers . The reactivity of these compounds can be influenced by the electronic and steric properties of the substituents attached to the benzofuran core. The chemical behavior of "this compound" would likely be affected by the dimethylbenzamido and ethylphenyl groups, potentially leading to selective interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are determined by their molecular structure. The lipophilicity, electronic activity, and steric hindrance of substituents can affect the compound's solubility, stability, and biological activity . For example, the mitosis inhibition activity of a series of N-(1,1-dimethylpropynyl) benzamide derivatives was found to be related to these properties . The specific properties of "this compound" would need to be experimentally determined, but its structure suggests it may possess unique solubility and stability characteristics relevant to its biological activity.
Applications De Recherche Scientifique
Benzofuran Compounds in Drug Development
Benzofuran derivatives are a significant class of compounds with a broad spectrum of biological activities. These activities include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The structure of benzofuran compounds allows for a wide range of potential applications in drug development. For instance, novel macrocyclic benzofuran compounds have shown promising anti-hepatitis C virus activity, suggesting their potential as therapeutic drugs for hepatitis C disease. Similarly, benzofuran derivatives have been developed and utilized as anticancer agents, highlighting the versatility of benzofuran rings in synthesizing complex molecules for medical applications (Yu-hang Miao et al., 2019).
Benzofuran and Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), closely related to the benzofuran structure, have gained importance in supramolecular chemistry. Their simple structure, combined with a detailed understanding of their self-assembly behavior, makes BTAs a versatile supramolecular building block. Applications range from nanotechnology and polymer processing to biomedical applications, where the self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures is particularly valuable. This demonstrates the potential of benzofuran derivatives in creating new materials and drugs (S. Cantekin et al., 2012).
Environmental Presence and Toxicology
The presence and potential environmental impact of new psychoactive substances, including synthetic opioids that may share structural similarities with the specified compound, have been studied. These substances, often derivatives of known compounds, show significant effects on drug markets and health. The monitoring and assessment of these compounds underscore the importance of understanding both the therapeutic potential and risks associated with novel synthetic compounds (K. Sharma et al., 2018).
Propriétés
IUPAC Name |
3-[(3,4-dimethylbenzoyl)amino]-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-4-18-10-13-20(14-11-18)27-26(30)24-23(21-7-5-6-8-22(21)31-24)28-25(29)19-12-9-16(2)17(3)15-19/h5-15H,4H2,1-3H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENNSKXZVZCPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2529250.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone](/img/structure/B2529254.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)
![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)
![N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2529261.png)

![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)


![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)
![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)